molecular formula C15H13NO3S B1599276 5-methoxy-1-(phenylsulfonyl)-1H-indole CAS No. 56995-12-1

5-methoxy-1-(phenylsulfonyl)-1H-indole

Cat. No. B1599276
CAS RN: 56995-12-1
M. Wt: 287.3 g/mol
InChI Key: LAGWFKSQVPRITG-UHFFFAOYSA-N
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Description

5-Methoxy-1-(phenylsulfonyl)-1H-indole is a chemical compound with the molecular formula C14H12N2O3S . It has an average mass of 288.322 Da and a monoisotopic mass of 288.056854 Da . This compound is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Methoxy-1-(phenylsulfonyl)-1H-indole involves a novel C-2 coupling route . The compound was lithiated at C-2 and reacted with 4-acetyl-N, N-diisopropylnicotinamide to give the coupled product in 62% yield .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-(phenylsulfonyl)-1H-indole consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The structure can be analyzed further using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of compounds similar to 5-methoxy-1-(phenylsulfonyl)-1H-indole has been a subject of study. Seetharaman and Rajan (1995) analyzed a compound with an indole ring system, noting the orientation of phenylsulfonyl groups and their spatial relation to the indole ring system (Seetharaman & Rajan, 1995). Understanding these molecular structures provides insights into the chemical properties and potential applications of such compounds.

Synthesis and Structural Analysis

Another aspect of research focuses on synthesizing and analyzing the structure of indole derivatives. For instance, Gribble et al. (2010) discussed the nucleophilic attack on electron-deficient indole, demonstrating the synthesis of 3-substituted 2-(phenylsulfonyl)-1H-indoles (Gribble et al., 2010). This research enhances our understanding of the reactivity of such compounds, which can be crucial for developing new synthetic methods and applications.

Potential Pharmacological Applications

5-methoxy-1-(phenylsulfonyl)-1H-indole derivatives have shown potential in pharmacology. For example, a study by Cole et al. (2005) demonstrated that certain indole derivatives have high affinity for the 5-HT6 receptor, indicating potential applications in neuropharmacology (Cole et al., 2005). This suggests that these compounds could be used in the development of drugs targeting specific neurological pathways.

Antimicrobial Activity

Leboho et al. (2009) synthesized a series of aryl substituted indoles, including 5-methoxyindole derivatives, and evaluated their antimicrobial activity. Some of these compounds displayed significant activity against Gram-positive microorganisms (Leboho et al., 2009). This highlights the potential of 5-methoxy-1-(phenylsulfonyl)-1H-indole derivatives in developing new antimicrobial agents.

Safety And Hazards

The safety data sheet for 5-Methoxy-1-(phenylsulfonyl)-1H-indole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Firefighters dealing with this compound are advised to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

1-(benzenesulfonyl)-5-methoxyindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-19-13-7-8-15-12(11-13)9-10-16(15)20(17,18)14-5-3-2-4-6-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGWFKSQVPRITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424274
Record name 1-benzenesulfonyl-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-methoxy-1-(phenylsulfonyl)-1H-indole

CAS RN

56995-12-1
Record name 1-benzenesulfonyl-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from benzene sulfonyl chloride and 5-methoxy-1H-indole, according to Method A, described above. Yield 67%; mp 73-75° C.; 1H NMR (CDCl3) δ 7.55-7.82 (m, 3H), 7.41-7.48 (m, 2H), 7.31-7.37 (m, 2H), 6.83-6.90 (m, 2), 6.51-6.52 (dd, J=4 Hz, 1H); 13C NMR (CDCl3) δ 156.9, 138.6, 134.2, 132.2, 129.9, 129.6, 127.5, 127.1, 114.8, 114.2, 109.8, 104.1, 56.0; MS (ES+) m/z 287.99 (M++1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
TC Leboho - 2008 - core.ac.uk
One of the main groups of organic compounds containing nitrogen in both cyclic systems and straight chains is the alkaloids. Indole is perhaps the single most common heterocycle in …
Number of citations: 1 core.ac.uk
T Janosik, H Shirani, N Wahlström, I Malky… - Tetrahedron, 2006 - Elsevier
… On the other hand, the considerably more electron rich 5-methoxy-1-phenylsulfonyl-1H-indole 24 gave only a very low yield (∼5%) of 5-methoxy-1-phenylsulfonyl-1H-indole-3-sulfonyl …
Number of citations: 34 www.sciencedirect.com
G Senthil Kumar, K Chinnakali, N Ramesh… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C26H23NO7S, the sulfonyl-bound phenyl ring and the methylbenzoate group form dihedral angles of 82.71 (6) and 83.97 (4), respectively, with the indole ring …
Number of citations: 2 scripts.iucr.org
G Chakkaravarthi, R Sureshbabu… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C19H18BrNO5S, the plane of the phenyl ring forms a dihedral angle of 76.99 (6) with the indole ring system. The Br atom is disordered over two positions, with site…
Number of citations: 2 scripts.iucr.org
T Beckers, A Sellmer, E Eichhorn, H Pongratz… - Bioorganic & medicinal …, 2012 - Elsevier
Several members of the quinazoline class of known tyrosine kinase inhibitors are approved anticancer agents, often showing selectivity for receptors of the HER/ErbB-family. Combining …
Number of citations: 45 www.sciencedirect.com
AS Bourlot, E Desarbre, JY Merour - Synthesis, 1994 - thieme-connect.com
The Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes afforded the corresponding substituted 1, 2-dihydro-3H-indol-3-ones. The influence of 3-carbonyl and 1-…
Number of citations: 28 www.thieme-connect.com
JM Nhlapo - 2005 - core.ac.uk
The base/light-induced cyclisation (condensation) reaction between alkyl and carbonyl substituents on biaryl compounds discovered in the University of the Witwatersrand laboratories …
Number of citations: 3 core.ac.uk
S Mahboobi, A Uecker, A Sellmer… - Journal of medicinal …, 2006 - ACS Publications
FLT3 receptor tyrosine kinase is aberrantly active in many cases of acute myeloid leukemia (AML). Recently, bis(1H-indol-2-yl)methanones were found to inhibit FLT3 and PDGFR …
Number of citations: 70 pubs.acs.org
PS Volvoikar, PT Parvatkar… - European Journal of …, 2013 - Wiley Online Library
A new and convenient synthesis of the indoloquinoline alkaloid cryptolepine hydroiodide is described through a tandem reductive cyclization–dehydration approach. This methodology …
S Mahboobi, S Teller, H Pongratz… - Journal of medicinal …, 2002 - ACS Publications
… 5-Benzyloxy-1-phenylsulfonyl-1H-indole was prepared in a manner similar to 5-methoxy-1-phenylsulfonyl-1H-indole, using 5-benzyloxyindole. Yield: 6.13 g (75%) of colorless crystals. …
Number of citations: 94 pubs.acs.org

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